
Cladosporide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cladosporide C is a natural product found in Cladosporium with data available.
Scientific Research Applications
Taxonomy and Species Diversity
The genus Cladosporium, within which Cladosporide C is categorized, is known for its extensive species diversity and complex taxonomy. Studies have focused on resolving species complexes like C. cladosporioides, leading to the discovery of numerous new taxa based on morphology and DNA phylogeny. This genus includes species like C. cladosporioides, which is a saprobic and widely distributed species, and others that are known from specific hosts or have a restricted geographical distribution (Bensch et al., 2010).
Clinical Relevance
Cladosporium species, including Cladosporide C, are generally saprobic and dematiaceous fungi, occasionally associated with human and animal opportunistic infections. Research has highlighted the clinical relevance of these species, revealing a variety of species recovered from clinical samples in the United States, some of which could be rare potential pathogens. The most frequent species isolated include C. halotolerans and C. tenuissimum, with the respiratory tract being the most common site of isolation (Sandoval-Denis et al., 2015).
Phylogeny and Ecology
The phylogenetic analysis of Cladosporium species, including Cladosporide C, has been a significant area of study, revealing insights into their ecological niches and evolutionary relationships. For instance, Cladosporium sphaerospermum and its phylogenetically similar species have been analyzed for their DNA sequences, with many showing halotolerance as a recurrent feature. New species have been described based on phylogenetic analyses and cryptic morphological and physiological characters (Zalar et al., 2007).
Allergenic Potential
Cladosporium, including Cladosporide C, is an important allergenic fungus. Studies have identified major allergens of species like C. cladosporioides and demonstrated IgE cross-reactivity among highly conserved serine protease pan-fungal allergens. This highlights the significance of these species in bronchial asthma and other allergic reactions (Chou et al., 2008).
Secondary Metabolism in Pathogenesis
Research on Cladosporium species, such as Cladosporium fulvum (closely related to Cladosporide C), has shed light on their secondary metabolism and its role in their biotrophic lifestyle, particularly in the context of plant pathogenesis. The genome analysis suggests a high potential for the production of secondary metabolites (SM), which might be harmful to plants and animals. However, down-regulation of SM biosynthetic pathways during infection of the host plant indicates a complex interaction between the pathogen and its host, contributing to our understanding of biotrophic pathogens (Collemare et al., 2014).
properties
Molecular Formula |
C25H40O3 |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(3R,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde |
InChI |
InChI=1S/C25H40O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h15-17,20-21,26,28H,6-14H2,1-5H3/t16-,17-,20-,21-,22-,23-,24-,25+/m1/s1 |
InChI Key |
IMFPTRFAGTZUCB-IJBRNTSBSA-N |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H]([C@]4(C)C=O)O)C)C)C |
Canonical SMILES |
CC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C)C |
synonyms |
cladosporide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



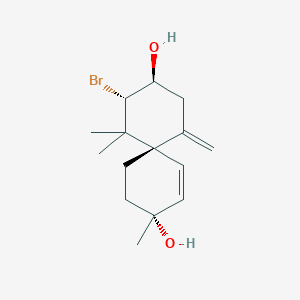
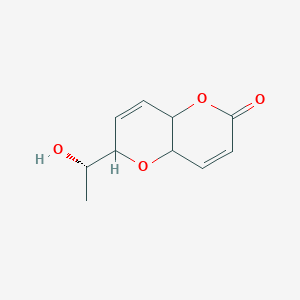
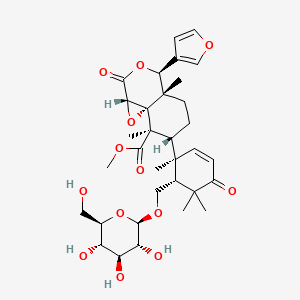
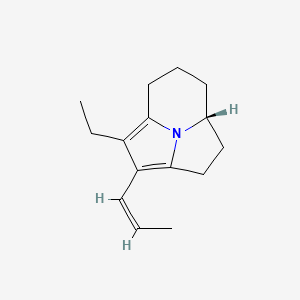
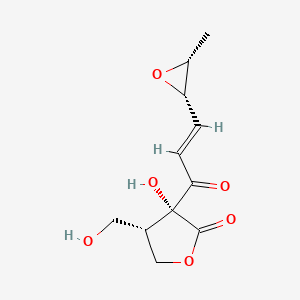
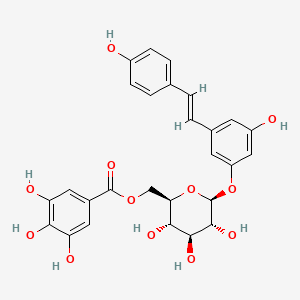
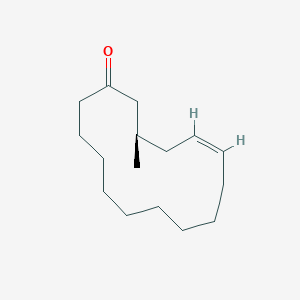

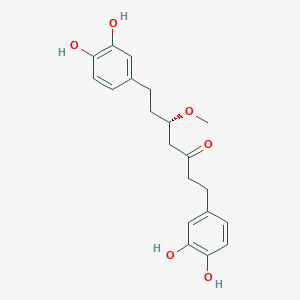
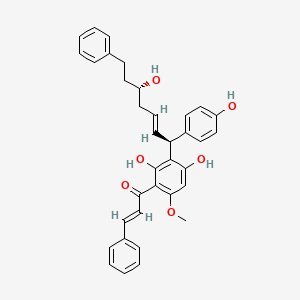
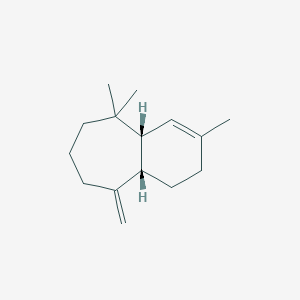
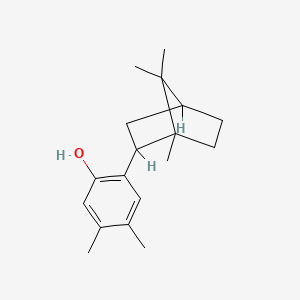
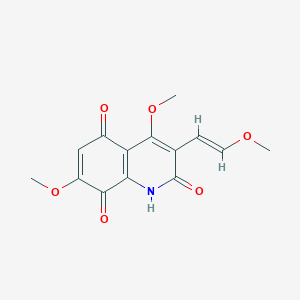
![(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid](/img/structure/B1246778.png)